REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[C:9]1([C:15]2([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[O:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[O:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)(Cl)Cl>[Br:1][C:22]1[CH:21]=[CH:20][C:18]2[O:19][C:15]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)[O:16][C:17]=2[CH:23]=1
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Name
|
|
Quantity
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18.75 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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27.4 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1(OC2=C(O1)C=CC=C2)C2=CC=CC=C2
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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the separated succinimide was filtered off
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Type
|
WASH
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Details
|
The filtrate was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CUSTOM
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Details
|
the solvent was removed in a vacuum
|
Type
|
CUSTOM
|
Details
|
By crystallization of the residue from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OC(O2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |